molecular formula C10H12N2O2 B13513365 ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B13513365
M. Wt: 192.21 g/mol
InChI Key: CRPIWAOFPVOLQE-UHFFFAOYSA-N
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Description

Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrrolopyridine core . The reaction conditions often require refluxing the mixture in ethanol or another suitable solvent to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrolopyridine compounds with various functional groups, which can further be utilized in medicinal chemistry and drug development .

Scientific Research Applications

Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition results in the suppression of tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

    1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the ethyl carboxylate group.

    1H-pyrrolo[3,2-b]pyridine: An isomeric compound with a different arrangement of nitrogen atoms in the ring system.

    1H-pyrrolo[2,3-c]pyridine: Another isomer with a distinct ring fusion pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug discovery.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h4,6H,2-3,5H2,1H3,(H,11,12)

InChI Key

CRPIWAOFPVOLQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCNC2=NC=C1

Origin of Product

United States

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